2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
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Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a mercapto group (-SH), a trifluoromethyl group (-CF3), and a tetrahydrothieno group, which is a sulfur-containing heterocycle.
Scientific Research Applications
DNA-Groove Binders
The compound has been explored as a DNA-groove binder. Researchers have achieved its regioselective synthesis through a one-pot cascade reaction involving 3-mercapto[1,2,4]triazoles and trifluoromethyl-β-diketones in the presence of NBS. The resulting product, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles , exhibits promising interactions with DNA duplexes. Specifically, it binds to the minor groove of double-helical DNA, forming stable complexes. This property makes it a potential candidate for targeting tumor cell DNA and combating tumor-related afflictions .
Glycosylation Reactions
The compound’s trifluoromethyl group has been harnessed for glycosylation reactions. Specifically, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate serves as a stable and powerful thiophile. It activates p-tolyl thioglycoside donors at room temperature, facilitating efficient glycosylation reactions with various alcoholic acceptors. This application has implications in the synthesis of glycosides .
Benzimidazole Synthesis
The compound’s imidazole moiety has been utilized in the synthesis of benzimidazoles. These derivatives exhibit bioactivity against cancer cell lines (A549, MDA-MB-231, and PC3). Researchers have explored the effect of substituent groups on the structure of 2-phenylbenzimidazoles, providing insights into their therapeutic potential .
Other Applications
While the above applications highlight its significance, this compound’s unique structure and functional groups may find additional uses in fields such as materials science, catalysis, and medicinal chemistry. Further research is warranted to explore its full potential.
properties
IUPAC Name |
5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S2/c13-12(14,15)7-2-1-3-8(4-7)17-10-6-21(18,19)5-9(10)16-11(17)20/h1-4,9-10H,5-6H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDQQQCPBZFCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide |
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